4-Isopropoxypicolinonitrile - 1340172-35-1

4-Isopropoxypicolinonitrile

Catalog Number: EVT-3001959
CAS Number: 1340172-35-1
Molecular Formula: C9H10N2O
Molecular Weight: 162.192
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Axitinib

Compound Description: Axitinib is a kinase inhibitor drug used to treat advanced renal cell carcinoma (RCC). It functions by blocking the activity of vascular endothelial growth factor receptors (VEGFRs), thus inhibiting angiogenesis and tumor growth. []

Relevance: While not directly sharing a core structure with 4-Isopropoxypicolinonitrile, axitinib's relevance stems from its use in combination therapies. Research on advanced RCC explores the combination of axitinib with pembrolizumab, a PD-1 inhibitor. [] This highlights a therapeutic context where understanding structure-activity relationships of compounds like 4-Isopropoxypicolinonitrile, potentially possessing anti-cancer properties, could be valuable.

Pembrolizumab

Compound Description: Pembrolizumab is a humanized monoclonal antibody that acts as a checkpoint inhibitor by targeting the programmed cell death protein 1 (PD-1) receptor. This inhibition prevents the PD-1 pathway from suppressing immune responses, allowing the immune system to attack cancer cells more effectively. It is used in the treatment of various cancers, including advanced renal-cell carcinoma (RCC). []

Relevance: Similar to axitinib, pembrolizumab's relevance to 4-Isopropoxypicolinonitrile lies in its therapeutic context rather than direct structural similarity. The research on the combination of pembrolizumab and axitinib for advanced RCC treatment [] indicates an area where exploring novel compounds like 4-Isopropoxypicolinonitrile for potential anti-cancer properties is of significant interest.

Nivolumab

Compound Description: Nivolumab, like pembrolizumab, is a humanized monoclonal antibody that functions as a checkpoint inhibitor. It also targets the programmed cell death protein 1 (PD-1) receptor, blocking its interaction with ligands like PD-L1 and PD-L2. This blockade enhances the immune system's ability to recognize and eliminate cancer cells. Nivolumab has shown efficacy in treating various advanced cancers, including melanoma, renal cell carcinoma, and lung cancer. [, , , , , , , , ]

Relevance: Nivolumab's relevance to 4-Isopropoxypicolinonitrile is contextual, arising from the focus on immunotherapy in cancer treatment. The papers highlighting nivolumab's effectiveness in various cancers [, , , , , , , , ] underscore the importance of exploring novel compounds with potential immune-modulating or anti-cancer properties, such as 4-Isopropoxypicolinonitrile.

Ipilimumab

Compound Description: Ipilimumab is another monoclonal antibody used in cancer immunotherapy, but it targets cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) instead of PD-1. CTLA-4 acts as a negative regulator of T cell activation, and inhibiting it with ipilimumab enhances anti-tumor immune responses. It is approved for treating advanced melanoma, often in combination with other therapies. [, , ]

Relevance: Ipilimumab's relevance to 4-Isopropoxypicolinonitrile lies in their shared focus on immune checkpoint inhibition for cancer treatment. The research discussing ipilimumab's use in melanoma, particularly in combination with nivolumab [, , ], emphasizes the exploration of new compounds like 4-Isopropoxypicolinonitrile for their potential in cancer immunotherapy.

Properties

CAS Number

1340172-35-1

Product Name

4-Isopropoxypicolinonitrile

IUPAC Name

4-propan-2-yloxypyridine-2-carbonitrile

Molecular Formula

C9H10N2O

Molecular Weight

162.192

InChI

InChI=1S/C9H10N2O/c1-7(2)12-9-3-4-11-8(5-9)6-10/h3-5,7H,1-2H3

InChI Key

YMLVUGBHFSRHHA-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=NC=C1)C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.